molecular formula C12H8N2O B1598585 1,10-Phenanthrolin-4-ol CAS No. 23443-31-4

1,10-Phenanthrolin-4-ol

Cat. No.: B1598585
CAS No.: 23443-31-4
M. Wt: 196.2 g/mol
InChI Key: IZYBEGHUZQSYII-UHFFFAOYSA-N
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Description

1,10-Phenanthrolin-4-ol is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its aromatic structure, which includes two nitrogen atoms at the 1 and 10 positions of the phenanthrene ring system. This compound is known for its versatility in various chemical reactions and its significant role in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthrolin-4-ol plays a crucial role in various biochemical reactions. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metalloenzymes and metalloproteins. For instance, this compound interacts with enzymes such as metallo-beta-lactamase and methyl-accepting chemotaxis protein II, inhibiting their activity by binding to the metal ions at their active sites . Additionally, it can form complexes with proteins, affecting their structure and function.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, such as the SiHa cervix cancer cell line, it has demonstrated antiproliferative effects. When coupled with sulfated zinc oxide nanoparticles, this compound promotes apoptosis and inhibits cell proliferation by 65% . It also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and inhibit enzyme activity. By chelating metal ions, it disrupts the normal function of metalloenzymes, leading to enzyme inhibition. This compound also affects gene expression by interacting with DNA and RNA, altering the transcription and translation processes . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At high doses, it may exhibit toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with metallo-beta-lactamase can disrupt the metabolism of beta-lactam antibiotics, leading to changes in antibiotic resistance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions also affects its distribution, as it can be sequestered in areas with high metal ion concentrations .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression. These localization patterns are crucial for understanding its biochemical and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-4-ol can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Recent advancements have introduced the use of deep eutectic solvents as catalysts, providing a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound typically follows the Skraup reaction due to its high yield and efficiency. The process involves the dehydration of glycerol to form acrolein, which then condenses with o-phenylenediamine, followed by cyclization to form the phenanthroline structure .

Chemical Reactions Analysis

1,10-Phenanthrolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives .

Comparison with Similar Compounds

1,10-Phenanthrolin-4-ol is often compared with other phenanthroline derivatives and similar compounds such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable ligand in coordination chemistry and a versatile building block in synthetic organic chemistry .

Properties

IUPAC Name

1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYBEGHUZQSYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395726
Record name 1,10-Phenanthrolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-31-4
Record name 1,10-Phenanthrolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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